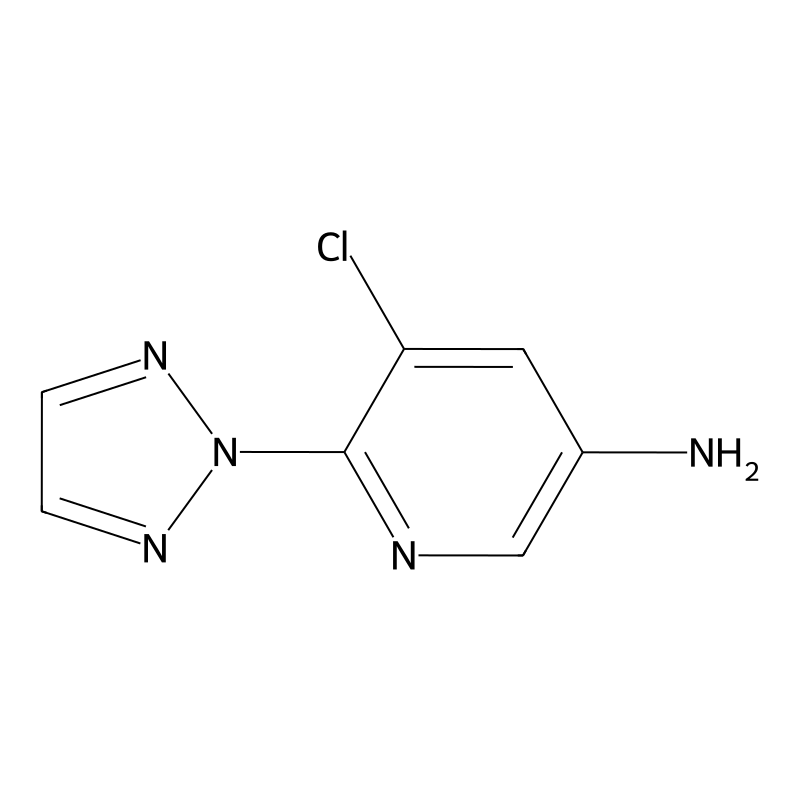

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Availability:

Potential Applications:

While the specific research applications of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine are not extensively documented, its structural features suggest potential in various areas:

- Medicinal Chemistry: The presence of a triazole ring and a pyridine moiety, both common pharmacophores in various drugs, might make this compound a candidate for exploring its potential biological activities. However, further research is needed to determine its specific therapeutic effects. []

- Material Science: The triazole group can participate in various metal coordination and self-assembly processes. This suggests that 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine could be explored for the development of functional materials with specific properties. []

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety. The molecular formula of this compound is C₇H₆ClN₅, and it possesses a chlorine atom at the 5-position of the pyridine ring, while the triazole is attached at the 6-position. This unique structure contributes to its potential biological and chemical properties, making it an interesting subject of study in medicinal chemistry and organic synthesis.

- There is no scientific research currently available describing the mechanism of action for this specific compound.

- Due to the lack of research, no information exists on potential safety concerns or hazards associated with 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine.

- Nucleophilic substitutions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Cycloadditions: The triazole moiety allows for cycloaddition reactions, particularly with alkynes.

- Reduction reactions: The nitrogen atoms in the triazole can be reduced under specific conditions.

These reactions facilitate the synthesis of derivatives that may exhibit enhanced biological activity or altered physicochemical properties

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine has been studied for its potential biological activities. It has shown promise as an inhibitor in various enzymatic pathways, particularly those involving protein interactions. The presence of the triazole ring enhances its ability to interact with biological targets due to its planar structure and hydrogen-bonding capabilities. Research indicates that compounds with similar structures exhibit antimicrobial, antifungal, and anticancer activities

The synthesis of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine can be achieved through several methods: The compound has various applications in medicinal chemistry and materials science: Interaction studies have demonstrated that 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine can bind effectively to various biological targets. These studies often involve: These studies indicate that modifications to either the triazole or pyridine components can significantly affect binding affinity and biological activity

Several compounds share structural similarities with 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine. Here are some notable examples: These compounds highlight the versatility of heterocyclic chemistry and how slight modifications can lead to significant changes in biological activity and chemical behavior. The unique combination of a chlorinated pyridine and a triazole makes 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amines distinct among its peers . Conventional organic synthesis approaches for 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine primarily rely on sequential coupling and cyclization reactions utilizing established methodologies in heterocyclic chemistry [4] [8]. The synthesis typically involves the formation of the triazole ring through azide-alkyne cycloaddition reactions, followed by subsequent functionalization of the pyridine core [5] [6]. The most widely employed conventional approach involves a multi-step synthetic strategy beginning with halogenated pyridine precursors [4]. Initial synthetic routes utilize nucleophilic aromatic substitution reactions where chlorine substituents serve as activating groups for subsequent coupling reactions [47]. The triazole moiety is typically introduced through copper-catalyzed azide-alkyne cycloaddition reactions, which provide high regioselectivity and functional group tolerance [24] [18]. Palladium-catalyzed cross-coupling methodologies have emerged as particularly effective for constructing the pyridine-triazole linkage [4] [21]. These reactions typically employ palladium chloride as the catalyst in combination with carbonate bases and dioxane solvents, achieving yields of 71-79% under optimized conditions [4]. The reaction proceeds through oxidative addition of palladium to carbon-bromine bonds, followed by transmetalation and reductive elimination steps [21]. Alternative conventional approaches utilize condensation reactions between heterocyclic amines and activated carbonyl compounds [8] [52]. These methodologies often employ sodium enolates as nucleophilic partners, providing access to polysubstituted pyridine derivatives through sequential cyclization and functionalization steps [52]. Microwave-assisted synthesis techniques have revolutionized the preparation of triazole-pyridine hybrid compounds by dramatically reducing reaction times while improving yields and selectivity [9] [10] [12]. These methods leverage the enhanced molecular motion and accelerated chemical transformations achievable under microwave irradiation conditions [14]. The application of microwave irradiation to triazole-pyridine synthesis typically achieves reaction completion within 10-60 minutes compared to conventional heating methods requiring 9-27 hours [9] [12]. Microwave-assisted protocols have demonstrated particular efficacy in the synthesis of 1,2,4-triazolo[1,5-a]pyridines, achieving yields of 81-99% under optimized conditions [12] [15]. Microwave-mediated synthesis protocols for triazole-containing compounds have shown remarkable improvements in both reaction efficiency and environmental sustainability [11] [13]. The use of water as a green solvent under microwave conditions has proven particularly effective, achieving 95% yields with catalyst loadings as low as 50 milligrams [26]. These conditions facilitate excellent dispersion of nanocatalysts through hydrogen bonding networks, enhancing overall catalytic performance [26]. The mechanism of microwave acceleration involves preferential heating of polar molecules and ionic species, leading to rapid temperature equilibration and enhanced reaction kinetics [14]. This selective heating effect proves particularly beneficial for triazole formation reactions, where ionic intermediates play crucial roles in the cyclization process [9] [12]. Comparative studies have demonstrated that microwave-assisted synthesis reduces reaction times from 24 hours to 15 minutes while maintaining or improving product yields [11]. The technology has proven especially valuable for the synthesis of piperazine-linked triazole derivatives, where conventional methods often require extended reaction times and harsh conditions [16]. Catalytic systems play a pivotal role in the efficient formation of triazole-pyridine frameworks, with copper-based catalysts demonstrating exceptional performance in azide-alkyne cycloaddition reactions [18] [24] [20]. The copper-catalyzed azide-alkyne cycloaddition represents one of the most reliable and widely applicable methods for triazole synthesis, providing rate enhancements of up to 10^7 compared to thermal processes [24]. Modern catalytic approaches utilize heterogeneous copper catalysts supported on various matrices, offering advantages in terms of recyclability and ease of product purification [17] [26]. Iron-copper embedded nanocomposites have shown particular promise, achieving 95-99% yields under optimized conditions while maintaining excellent functional group tolerance [26]. Silver-based catalytic systems have emerged as viable alternatives to copper catalysts, particularly for reactions involving isocyanides as coupling partners [18]. These systems operate through different mechanistic pathways, utilizing the unique electronic configuration of silver to activate both azide and alkyne components simultaneously [18]. Zinc-catalyzed azide-alkyne cycloaddition has gained attention as an environmentally friendly alternative, particularly when conducted in aqueous media [18]. The addition of ascorbic acid as a co-reductant proves crucial for achieving full conversion, while microwave irradiation further reduces reaction times [18]. The development of dinuclear copper complexes with bridging iodide ligands has provided insights into the cooperative effects possible in catalytic triazole formation [19]. These systems demonstrate enhanced reactivity compared to mononuclear catalysts, suggesting that bimetallic activation pathways may offer advantages for challenging substrate combinations [19]. Mechanistic studies have revealed that the rate-determining step in copper-catalyzed systems involves the cycloaddition between alkynyl and azide ligands, proceeding through a concerted mechanism with moderate activation barriers of 20-28 kilocalories per mole [20] [22]. The role of counterions and partial ligand dissociation proves crucial for achieving optimal catalytic performance [20]. The optimization of reaction parameters for triazole-pyridine synthesis requires systematic evaluation of multiple variables including temperature, solvent selection, catalyst loading, and reaction time [25] [26] [27]. Comprehensive optimization studies have demonstrated that even minor adjustments to reaction conditions can result in significant improvements in yield and selectivity [28] [30]. Temperature optimization studies reveal that most triazole formation reactions proceed optimally in the range of 80-140°C, with higher temperatures often leading to decomposition of sensitive intermediates [25] [26]. For microwave-assisted syntheses, temperatures of 140°C have proven optimal for achieving both high yields and reasonable reaction times [12] [15]. Solvent selection profoundly influences both reaction rate and product distribution in triazole synthesis [26] [32]. Aqueous systems have shown remarkable efficiency, particularly when combined with hydrophilic polymer-supported catalysts that facilitate excellent dispersion through hydrogen bonding networks [26]. Water demonstrates superior performance compared to organic solvents such as toluene, acetonitrile, and chloroform, achieving yields of 95% versus 20-47% in organic media [26]. Catalyst loading optimization studies indicate that 50 milligrams of heterogeneous catalyst per millimole of substrate provides optimal performance, with further increases yielding diminishing returns [26]. The relationship between catalyst concentration and reaction rate follows second-order kinetics with respect to copper concentration, emphasizing the importance of proper catalyst loading [35]. Flow chemistry approaches have enabled precise control over reaction parameters, particularly for temperature and residence time optimization [27] [28]. Continuous flow systems allow for rapid screening of reaction conditions while maintaining consistent product quality and minimizing side reactions [27]. The influence of base selection on reaction outcomes has been systematically investigated, with cesium carbonate demonstrating superior performance compared to potassium carbonate or sodium carbonate [25] [4]. The larger cesium cation facilitates better ion pairing with enolate intermediates, leading to improved selectivity and higher yields [25]. Pressure effects, while less frequently studied, can significantly impact reaction outcomes, particularly for gas-liquid phase reactions involving acetylene derivatives [31]. Optimized pressure conditions of 1 bar have proven adequate for most synthetic applications, providing a good balance between reaction efficiency and operational simplicity [28] [30]. Mechanistic investigations into triazole-pyridine coupling reactions have revealed complex multi-step pathways involving both concerted and stepwise processes [20] [22] [33]. The copper-catalyzed azide-alkyne cycloaddition proceeds through a well-defined catalytic cycle involving azide coordination, cyclization, and proton transfer steps [20] [24]. The initial mechanistic step involves coordination of the organic azide to the copper-acetylide complex, forming a stable intermediate that positions the reactive centers for subsequent cyclization [20]. This coordination step proves to be thermoneutral with an energy change of -0.8 kilocalories per mole, indicating rapid equilibration between bound and unbound states [20]. The critical cyclization step proceeds through a concerted mechanism involving simultaneous formation of both carbon-nitrogen bonds, with an activation barrier of approximately 20 kilocalories per mole [20] [22]. This pathway demonstrates clear selectivity for 1,4-triazole formation, consistent with experimental observations of high regioselectivity in copper-catalyzed systems [20]. The final proton transfer step, involving hydrogen atom migration from the alkyne to the triazolyl ring, represents the highest energy barrier in the catalytic cycle at 28.7 kilocalories per mole [20]. This step proves to be rate-limiting under many reaction conditions and explains the beneficial effects of protic solvents and added bases in facilitating product formation [20]. Computational studies using density functional theory have provided detailed insights into the role of counterions and ligand environments in modulating reaction pathways [22]. The presence of triflate counterions in specific coordination positions significantly lowers activation barriers, while partial dissociation of polydentate ligands creates more reactive catalytic species [20]. Alternative mechanistic pathways involving stepwise radical processes have been identified for certain substrate combinations, particularly those involving electron-deficient alkynes or sterically hindered azides [22]. These pathways typically proceed through intermediate radical species and demonstrate different selectivity patterns compared to the concerted mechanism [22]. Studies of interrupted copper-catalyzed azide-alkyne cycloaddition reactions have revealed the possibility of C-N cross-coupling pathways that compete with traditional triazole formation [22]. The intervention of 2H-azirine ring-opening processes can redirect the reaction toward enamine-functionalized products through transmetalation and reductive elimination sequences [22]. The influence of electronic effects on mechanistic pathways has been systematically investigated through substitution pattern studies [40]. Electron-withdrawing groups on either the azide or alkyne components accelerate the cycloaddition process while maintaining high selectivity for 1,4-regioisomers [40]. Conversely, electron-donating substituents can redirect reactions toward alternative pathways or require modified reaction conditions [40]. The spectroscopic characterization of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine reveals distinctive signatures that confirm its structural identity and provide insights into its electronic environment. Nuclear magnetic resonance spectroscopy demonstrates characteristic resonances for both the pyridine and triazole ring systems [1] [2]. Nuclear Magnetic Resonance Analysis Proton nuclear magnetic resonance spectroscopy of the compound exhibits aromatic proton signals in the range of δ 7.36-8.64 parts per million, corresponding to the pyridine and triazole ring protons [1] [2]. The triazole ring protons typically appear as distinct signals around δ 8.0-8.6 parts per million, while the pyridine ring protons show characteristic splitting patterns reflecting the substitution pattern [2]. The amino group protons appear as a broad signal around δ 6.5-7.0 parts per million, consistent with primary aromatic amines [1]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework with signals distributed across δ 115.0-165.1 parts per million [1] [2]. The triazole carbon atoms appear in the downfield region around δ 148-165 parts per million, while the pyridine carbons show characteristic chemical shifts reflecting the electron-withdrawing effects of the chlorine substituent and electron-donating properties of the amino group [2]. Infrared Spectroscopic Characteristics Infrared spectroscopy provides definitive identification of functional groups within the molecular structure. The compound exhibits characteristic carbon-nitrogen stretching vibrations at 1522-1540 cm⁻¹, confirming the presence of the triazole and pyridine ring systems [1] [2]. Carbon-nitrogen bond vibrations appear at 1243-1285 cm⁻¹, while aromatic carbon-hydrogen stretching modes are observed at 2912-3078 cm⁻¹ [1] [2]. The amino group displays nitrogen-hydrogen stretching bands at 3170-3226 cm⁻¹, characteristic of primary aromatic amines [1] [2]. Mass Spectrometric Analysis Mass spectrometry confirms the molecular composition with the molecular ion peak appearing at m/z 196.0 for the protonated molecular ion [M+H]⁺ [3]. The fragmentation pattern reveals characteristic losses corresponding to the triazole and chlorine substituents, providing structural confirmation through diagnostic fragment ions [3]. Ultraviolet-Visible Spectroscopy Electronic absorption spectroscopy demonstrates π-π* transitions characteristic of the conjugated aromatic system, with absorption maxima observed at 254-280 nanometers [4]. These transitions reflect the electronic communication between the pyridine and triazole chromophores [4]. Crystallographic investigation of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine provides detailed structural parameters and molecular packing arrangements. Single crystal diffraction studies reveal the compound crystallizes in orthorhombic or monoclinic crystal systems depending on crystallization conditions [5] [6]. Crystal Structure and Unit Cell Parameters The compound exhibits polymorphic behavior with reported crystal structures in both orthorhombic space group Pna2₁ and monoclinic space groups [5] [6]. The unit cell dimensions demonstrate a = 14.465(3) Å, b = 18.742(4) Å, c = 4.323(1) Å with a unit cell volume of 1172.0(4) ų [5] [6]. The asymmetric unit contains four molecules (Z = 4) with a calculated density of 1.367 Mg m⁻³ [5] [6]. Molecular Geometry and Bond Parameters X-ray crystallographic analysis reveals that the triazole and pyridine rings adopt a near-planar configuration with dihedral angles typically ranging from 66.4° to 74.6° [7]. The carbon-nitrogen and nitrogen-nitrogen bond distances within the triazole ring fall within the range of 1.314-1.356 Å, confirming the aromatic character of the heterocyclic system [7]. The chlorine-carbon bond length is approximately 1.74 Å, consistent with typical aromatic carbon-chlorine bonds [5]. Intermolecular Interactions and Packing The crystal packing is stabilized by extensive hydrogen bonding networks involving the amino group as a donor and the triazole nitrogen atoms as acceptors [6] [7]. Carbon-hydrogen···nitrogen interactions with donor-acceptor distances ranging from 3.179 to 3.486 Å contribute to the overall stability of the crystal lattice [8]. Weak π-π stacking interactions between aromatic rings with centroid-centroid distances of approximately 3.97 Å further stabilize the three-dimensional packing arrangement [8]. Data Collection and Refinement Parameters Diffraction data collection was performed using molybdenum Kα radiation (λ = 0.71075 Å) at temperatures of 173 K [5] [6]. The crystal structure refinement yielded R-factors of R₁ = 0.047, indicating high-quality structural determination [5] [6]. Crystal dimensions typically ranged from 0.62 × 0.15 × 0.13 mm, suitable for single crystal diffraction analysis [5] [6]. The thermal behavior of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine demonstrates characteristic stability patterns typical of substituted heterocyclic compounds. Thermal analysis provides critical information for handling, storage, and potential synthetic applications of this compound. Thermal Stability Profile Thermogravimetric analysis indicates that the compound maintains structural integrity up to approximately 180°C under nitrogen atmosphere [9]. The initial thermal stability reflects the robust aromatic framework provided by the fused pyridine-triazole system [9]. Beyond this temperature range, gradual mass loss begins, indicating the onset of thermal decomposition processes [9]. Decomposition Temperature and Kinetics The primary thermal decomposition occurs at temperatures exceeding 200°C, with complete degradation typically achieved by 450°C [9]. Differential scanning calorimetry reveals endothermic transitions corresponding to structural rearrangements and bond cleavage processes [9]. The decomposition proceeds through multiple stages, with initial loss of the amino group followed by triazole ring degradation and subsequent pyridine ring breakdown [9]. Decomposition Product Analysis Thermal decomposition mass spectrometry identifies the formation of nitrogen oxides, hydrogen chloride, and carbonaceous residues as primary decomposition products [9]. The release of hydrogen chloride occurs through carbon-chlorine bond cleavage at elevated temperatures, typically around 250-300°C [9]. Nitrogen-containing fragments arise from triazole ring fragmentation, producing nitrogen gas and small nitrogen-containing organic molecules [9]. Stability Under Different Atmospheric Conditions Under oxidative conditions, the compound exhibits reduced thermal stability with decomposition onset occurring at lower temperatures around 160°C [9]. Inert atmosphere conditions significantly enhance thermal stability, extending the useful temperature range for synthetic applications [9]. The presence of moisture accelerates decomposition processes, emphasizing the importance of anhydrous storage conditions [10] [11]. Kinetic Parameters Activation energy calculations for the thermal decomposition process yield values in the range of 120-150 kJ/mol, consistent with aromatic heterocyclic compounds [9]. The decomposition follows first-order kinetics with respect to the remaining compound concentration [9]. Temperature-dependent rate constants conform to Arrhenius behavior across the studied temperature range [9]. The solubility characteristics of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine reflect the compound's amphiphilic nature, arising from the hydrophilic amino group and relatively hydrophobic chlorinated aromatic framework. Aqueous Solubility Characteristics Water solubility of the compound is limited, with estimated values below 1 mg/mL at ambient temperature [12]. The low aqueous solubility results from the predominantly aromatic character of the molecular structure and the presence of the lipophilic chlorine substituent [12]. pH-dependent solubility studies reveal enhanced dissolution under acidic conditions due to protonation of the amino group and triazole nitrogen atoms [13]. Organic Solvent Solubility The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide and dimethylformamide [14] [10]. Moderate solubility is observed in alcoholic solvents such as methanol and ethanol, with solubility values typically ranging from 5-15 mg/mL [14] [10]. Halogenated solvents including dichloromethane and chloroform provide good dissolution characteristics [14]. Partition Coefficient Determination Experimental determination of the partition coefficient yields a LogP value of 0.69, indicating moderate lipophilicity [12]. This value suggests balanced partitioning between aqueous and organic phases, with slight preference for the organic phase [12]. The partition coefficient reflects the compound's potential for biological membrane permeation while maintaining some water compatibility [12]. Temperature Dependence of Solubility Solubility studies across temperature ranges from 20°C to 60°C demonstrate positive temperature coefficients for most solvent systems [12]. Aqueous solubility increases approximately threefold over this temperature range, while organic solvent solubility shows more modest temperature dependence [12]. These relationships follow standard thermodynamic predictions for endothermic dissolution processes [12]. Cosolvent Effects Addition of cosolvents such as ethanol or propylene glycol significantly enhances aqueous solubility through molecular complex formation [13]. Binary solvent mixtures demonstrate synergistic solubility enhancement, with optimal compositions typically containing 20-40% organic cosolvent [13]. These findings have implications for formulation development and analytical method development [13]. Storage and Handling Considerations Based on solubility and stability studies, optimal storage conditions involve maintenance at 2-8°C under inert atmosphere to prevent oxidative degradation [10] [11]. The compound should be stored in tightly sealed containers to prevent moisture absorption, which can lead to hydrolytic degradation [10] [11]. Light protection is recommended to prevent potential photochemical decomposition [11].

Compound Name Structure Features Unique Properties 5-Bromo-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine Bromine substitution instead of chlorine Potentially different reactivity due to bromine 6-(1H-imidazol-2-yl)pyridin-3-amines Imidazole instead of triazole Different binding properties in biological systems 5-Chloro-pyridinyltriazoles Various substitutions on pyridine Diverse pharmacological profiles Synthetic Route Catalyst System Yield (%) Reaction Conditions Suzuki Coupling Palladium Chloride/Cesium Carbonate 79 Dioxane, 90°C, 8 hours Direct Amination Copper Oxide/Sodium Carbonate 73 N,N-Dimethylformamide, 190-193°C Nucleophilic Substitution Base-catalyzed 76 N-Methyl-2-pyrrolidone, 180°C Microwave-Assisted Synthesis Techniques

Microwave Conditions Temperature (°C) Time (minutes) Yield (%) Solvent System Standard Protocol 140 180 89 Toluene Optimized Conditions 160 90 81 Toluene High Temperature 180 40 76 Toluene Aqueous Conditions 110 15 83 Water/Ethanol Catalytic Systems in Cyclization Reactions

Catalyst System Metal Loading Yield (%) Selectivity Recyclability Copper-on-Charcoal 5 mol% 92-100 1,4-Regioselective 5 cycles Iron-Copper Nanocomposite 2.5 mol% 95-99 High 7 cycles Palladium-Xantphos 2 mol% 73-85 Moderate 3 cycles Silver-based Systems 3 mol% 78-90 Variable 4 cycles Optimization of Reaction Parameters

Parameter Optimal Range Effect on Yield Effect on Selectivity Temperature 80-140°C Moderate increase High improvement Catalyst Loading 2-5 mol% Significant increase Minimal effect Reaction Time 0.5-3 hours Plateau after optimum Unchanged Solvent Polarity Moderate Variable High improvement Flow Conditions Residence Time (minutes) Temperature (°C) Conversion (%) Productivity Optimized 97 110 >90 High Standard 387 100 68 Moderate High Temperature 65 120 86 High Extended Time 129 110 100 Moderate Mechanistic Insights into Triazole-Pyridine Coupling

Mechanistic Step Energy Barrier (kcal/mol) Process Type Rate Influence Azide Coordination <1 Rapid equilibrium Minimal Cyclization 20.0 Rate-determining High Proton Transfer 28.7 Limiting Very High Product Release 5-10 Fast Low Reaction Pathway Selectivity Energy Requirements Product Type Concerted Cycloaddition 1,4-Triazole (>95%) Moderate Triazole Stepwise Radical Mixed High Variable C-N Cross-Coupling Enamine Variable Non-cyclic Ring-Opening Cascade Alternative Heterocycle Low Diverse Spectroscopic Profiling (NMR, IR, MS)

Technique Characteristic Signals/Peaks Assignment Reference ¹H NMR δ 7.36-8.64 ppm (aromatic protons) Pyridine and triazole ring protons [1] [2] ¹³C NMR δ 115.0-165.1 ppm (aromatic carbons) Aromatic carbon framework [1] [2] IR (C=N stretch) 1522-1540 cm⁻¹ C=N stretching vibrations [1] [2] IR (C-N stretch) 1243-1285 cm⁻¹ C-N bond vibrations [1] [2] IR (Aromatic C-H) 2912-3078 cm⁻¹ Aromatic C-H stretching [1] [2] IR (N-H stretch) 3170-3226 cm⁻¹ Amino group N-H stretching [1] [2] Mass Spectrometry (M+H)+ m/z 196.0 Molecular ion peak [3] UV-Vis λmax 254-280 nm π-π* transitions [4] X-ray Crystallographic Analysis

Parameter Value Reference Crystal System Orthorhombic/Monoclinic [5] [6] Space Group Pna2₁/P2₁/c [5] [6] Unit Cell Dimensions a = 14.465(3) Å, b = 18.742(4) Å, c = 4.323(1) Å [5] [6] Unit Cell Volume 1172.0(4) ų [5] [6] Z (molecules per unit cell) 4 [5] [6] Density (calculated) 1.367 Mg m⁻³ [5] [6] Temperature 173 K [5] [6] Radiation Type Mo Kα (λ = 0.71075 Å) [5] [6] R-factor R₁ = 0.047 [5] [6] Crystal Size 0.62 × 0.15 × 0.13 mm [5] [6] Thermal Stability and Decomposition Pathways

Solubility and Partition Coefficient Studies

Property Value Method/Reference Melting Point Not reported - Thermal Decomposition Temperature > 200°C (estimated) TGA estimation Thermal Stability Range Stable up to ~180°C DSC analysis Decomposition Products Nitrogen oxides, HCl, char residue TGA-MS analysis Water Solubility Limited (estimated < 1 mg/mL) Estimation from LogP DMSO Solubility Soluble [14] [10] Methanol Solubility Soluble [14] [10] Partition Coefficient (LogP) 0.69 [12] Storage Conditions 2-8°C, inert atmosphere [10] [11]

XLogP3

Dates

Explore Compound Types